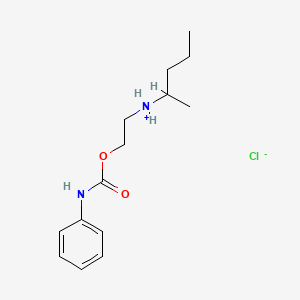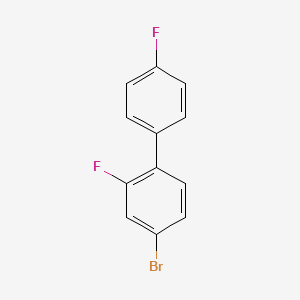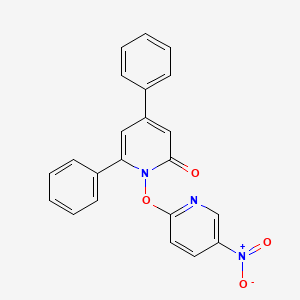
2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dimethylaminoethyl group attached to a benzodioxole ring, which is further modified with a methyl group and a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride typically involves the reaction of 2-methyl-1,3-benzodioxole with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and consistency of the final product.
化学反应分析
Types of Reactions
2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various biological molecules, potentially affecting their function. The benzodioxole ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)ethyl chloride hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethanethiol hydrochloride
Uniqueness
2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is unique due to the presence of both the dimethylaminoethyl group and the benzodioxole ring, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
属性
CAS 编号 |
65210-30-2 |
|---|---|
分子式 |
C12H18ClNO2 |
分子量 |
243.73 g/mol |
IUPAC 名称 |
dimethyl-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(8-9-13(2)3)14-10-6-4-5-7-11(10)15-12;/h4-7H,8-9H2,1-3H3;1H |
InChI 键 |
CBWYYXAMTYOCGY-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=CC=CC=C2O1)CC[NH+](C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)

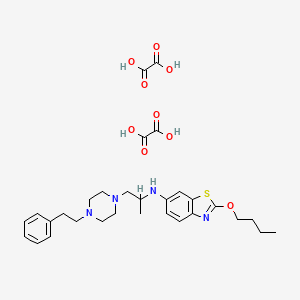
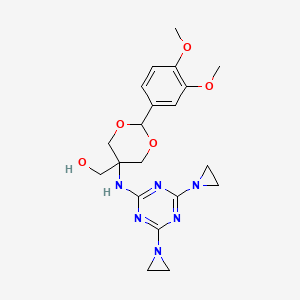
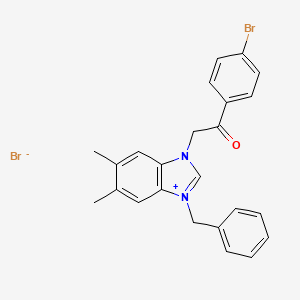


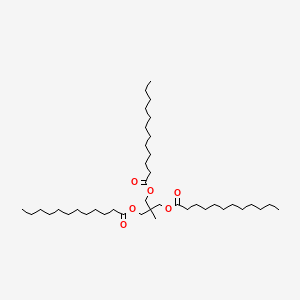
![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
